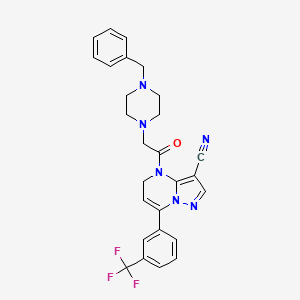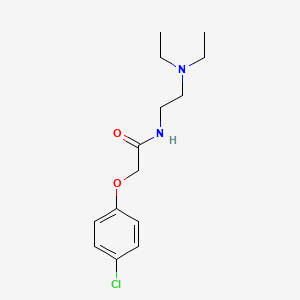
Clofexamide
Vue d'ensemble
Description
Clofexamide, également connu sous le nom d'amichlophène, est un composé pharmaceutique principalement reconnu pour ses propriétés antidépressives. Il était un composant de la combinaison médicamenteuse clofézone, qui comprenait également le phénylbutazone, un anti-inflammatoire non stéroïdien. La clofézone était utilisée pour traiter les douleurs articulaires et musculaires, mais elle n'est plus commercialisée .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le clofexamide peut être synthétisé par un processus en plusieurs étapes impliquant la réaction du 4-chlorophénol avec le chlorure de chloroacétyle pour former le chlorure de 2-(4-chlorophénoxy)acétyle. Cet intermédiaire est ensuite mis à réagir avec la diéthylamine pour produire le this compound .
Méthodes de production industrielle
La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle, avec des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus implique un contrôle minutieux de la température, de la pression et du temps de réaction pour obtenir le produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions
Le clofexamide subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former les N-oxydes correspondants.
Réduction : La réduction du this compound peut conduire à la formation de dérivés aminés.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe chloro, conduisant à la formation de différents dérivés.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en milieu basique.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent les N-oxydes, les dérivés aminés et divers composés de this compound substitués.
Applications de la recherche scientifique
Le this compound a été étudié pour ses applications thérapeutiques potentielles dans le traitement des troubles psychiatriques et neurologiques, en particulier les troubles anxieux. Il module l'activité des neurotransmetteurs dans le cerveau, en particulier en influençant le système de l'acide gamma-aminobutyrique (GABA), qui joue un rôle dans la réduction de l'excitabilité neuronale et de l'anxiété . La recherche explore également ses applications plus larges, y compris son impact sur les états dépressifs et ses utilisations potentielles hors AMM .
Mécanisme d'action
Le this compound exerce ses effets en modulant l'activité des neurotransmetteurs dans le cerveau. Il augmente l'activité de l'acide gamma-aminobutyrique (GABA), un neurotransmetteur connu pour ses effets calmants sur le système nerveux. En augmentant l'activité du GABA, le this compound contribue à réduire l'anxiété et à induire un effet calmant . Les cibles moléculaires et les voies exactes impliquées comprennent le système GABAergique et peut-être d'autres systèmes neurotransmetteurs.
Applications De Recherche Scientifique
Clofexamide has been studied for its potential therapeutic applications in treating psychiatric and neurological disorders, particularly anxiety disorders. It modulates neurotransmitter activity in the brain, specifically influencing the gamma-aminobutyric acid (GABA) system, which plays a role in reducing neuronal excitability and anxiety . Research is also exploring its broader applications, including its impact on depressive states and potential off-label uses .
Mécanisme D'action
Clofexamide exerts its effects by modulating the activity of neurotransmitters in the brain. It enhances the activity of gamma-aminobutyric acid (GABA), a neurotransmitter known for its calming effects on the nervous system. By increasing GABA activity, this compound helps reduce anxiety and induce a calming effect . The exact molecular targets and pathways involved include the GABAergic system and possibly other neurotransmitter systems.
Comparaison Avec Des Composés Similaires
Composés similaires
Phénylbutazone : Un anti-inflammatoire non stéroïdien utilisé en association avec le clofexamide dans la clofézone.
Clofazimine : Un médicament antimycobactérien aux propriétés anti-inflammatoires.
Dérivés de la diéthylamine : Des composés présentant des caractéristiques structurales et des propriétés pharmacologiques similaires.
Unicité
L'unicité du this compound réside dans son double rôle d'antidépresseur et son utilisation en association dans le traitement des douleurs articulaires et musculaires. Sa capacité à moduler le système GABAergique le distingue des autres composés similaires, offrant un mécanisme d'action unique pour le traitement des troubles anxieux .
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(diethylamino)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O2/c1-3-17(4-2)10-9-16-14(18)11-19-13-7-5-12(15)6-8-13/h5-8H,3-4,9-11H2,1-2H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORGKWWJEQDTGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)COC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3482-74-4 (mono-hydrochloride) | |
| Record name | Clofexamide [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001223365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6046424 | |
| Record name | Clofexamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1223-36-5 | |
| Record name | 2-(4-Chlorophenoxy)-N-[2-(diethylamino)ethyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1223-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clofexamide [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001223365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clofexamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clofexamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.592 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOFEXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/071P4J77HF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


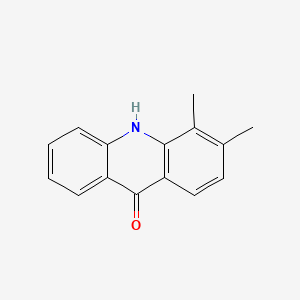
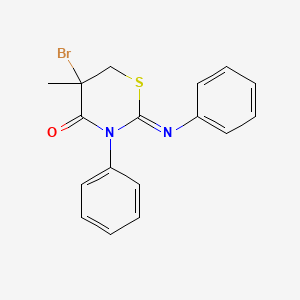
![5-iodo-2-(3-nitrophenyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B1669124.png)
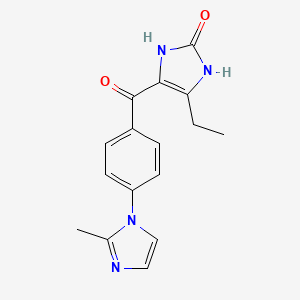

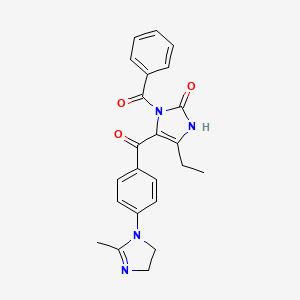
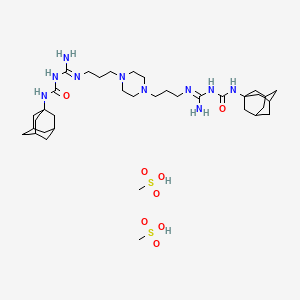
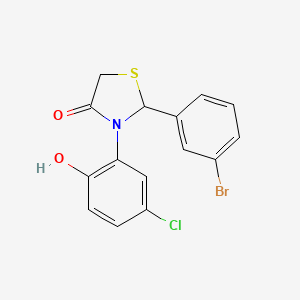
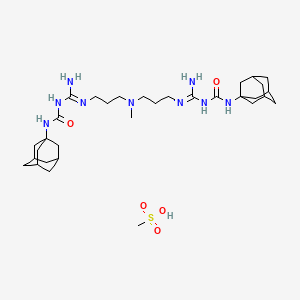
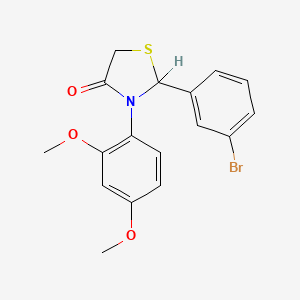

![(2-Methoxycarbonyl-3-tetradecoxyphenyl) [3-[(5-methyl-1,3-thiazol-3-ium-3-yl)methyl]phenyl] phosphate](/img/structure/B1669138.png)
![1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B1669140.png)
